molecular formula C5H5BrN2O2 B078055 5-Bromo-6-methyluracil CAS No. 15018-56-1

5-Bromo-6-methyluracil

Cat. No. B078055
CAS RN: 15018-56-1
M. Wt: 205.01 g/mol
InChI Key: HEAXNUZNYDEXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methyluracil is a derivative of uracil, a fundamental component of nucleic acids. It is a compound of interest in various chemical and biochemical studies due to its unique properties and reactions.

Synthesis Analysis

A novel synthetic method for 5-bromo-6-methyluracil, also known as Bromacil, has been developed using 2-bromobutane and urea as starting materials. This method involves condensation, cyclization, and bromination processes, achieving a total yield of 60% (Huixue Ren et al., 2008).

Molecular Structure Analysis

The molecular structure of 5-bromo-6-methyluracil derivatives has been extensively studied. For example, reactions with amines and hydrazine hydrate lead to novel ring transformations and the formation of different compounds such as 1-arylhydantoins and 4-ureidopyrazol-3-ones (K. Hirota et al., 1985).

Chemical Reactions and Properties

5-Bromo-6-methyluracil undergoes oxidative halogenation using elemental halogens and potassium halides as halogenating agents. This results in the formation of various halo derivatives depending on the reaction conditions (V. G. Kasradze et al., 2013).

Physical Properties Analysis

The crystal structure of 5-bromo-6-methyluracil derivatives has been determined through methods like X-ray diffraction, revealing detailed bond distances and angles, and providing insights into the physical properties of these compounds (G. Reeke et al., 1966).

Chemical Properties Analysis

The chemical properties of 5-bromo-6-methyluracil can be studied through its interactions with various reagents. For example, its reaction with thiolate ions under specific conditions leads to a range of substitution products (S. Kumar et al., 1995). Additionally, the interactions of 5-bromo-6-methyluracil with different nucleophiles result in various novel nucleophilic substitutions (K. Hirota et al., 1981).

Scientific Research Applications

  • Herbicide Development and Antiphotosynthetic Activity :

    • McGahen and Hoffmann (1963) discussed the development of 5-bromo-3-sec-butyl-6-methyluracil (a related compound to 5-Bromo-6-methyluracil) as a non-selective herbicide, highlighting its antiphotosynthetic activity in a strain of Escherichia coli (McGahen & Hoffmann, 1963).
  • Synthesis and Characterization :

    • Kasradze et al. (2013) developed an efficient method for preparing halo derivatives of 6-methyluracil, including 5-bromo-6-methyluracil, using oxidative halogenation (Kasradze et al., 2013).
    • Ren et al. (2008) described a new synthetic method for 5-bromo-3-sec-butyl-6-methyluracil, detailing its structure through NMR and IR spectroscopy (Ren et al., 2008).
  • Photodecomposition and Environmental Impact :

    • Moilanen and Crosby (1974) investigated the photodecomposition of bromacil (5-bromo-3-sec-butyl-6-methyluracil), noting its stability towards sunlight and its transformation into 5-bromo-6-methyluracil (Moilanen & Crosby, 1974).
    • Angthararuk et al. (2014) evaluated the photo-catalytic degradation of bromacil under simulated solar light using Au/TiO2, identifying the main degradation products and assessing their reduced toxicity, which suggests this method as a promising treatment technology for water bodies contaminated with this herbicide (Angthararuk et al., 2014).
  • Toxicity and Biological Effects :

    • Sherman and Kaplan (1975) conducted toxicity studies on 5-bromo-3-sec-butyl-6-methyluracil (bromacil), finding it to have a low order of acute toxicity and no teratogenic effects in rabbits or adverse effects on rat reproduction (Sherman & Kaplan, 1975).
    • Hewitt and Notton (1966) explored the effect of substituted uracil derivatives, including bromacil, on the induction of nitrate reductase in plants, finding significant effects on enzyme production (Hewitt & Notton, 1966).

Safety And Hazards

Bromacil is slightly toxic if individuals accidentally eat or touch residues and practically non-toxic if inhaled . It is a mild eye irritant and a very slight skin irritant . It is not a skin sensitizer . Care should be exercised when spraying Bromacil on plants because it will also stop the photosynthesis of the adjacent non-target plants, therefore killing them .

properties

IUPAC Name

5-bromo-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAXNUZNYDEXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164485
Record name 5-Bromo-6-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyluracil

CAS RN

15018-56-1
Record name 5-Bromo-6-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15018-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-6-methyluracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-6-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-methyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromine (39.97 g, 0.25 mole) was added dropwise to a cooled mixture of 31.5 g (0.25 mole) of 6-methyl-2,4(1H,3H)pyrimidinedione in 200 ml of glacial acetic acid. The resulting mixture was stirred at ambient temperature for 16 hours and then filtered. The solid which was collected was washed with water and dried in vacuo overnight at 69° C. to give 39.9 g of the product as a white solid, mp 254° C. (dec.).
Quantity
39.97 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methyluracil
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methyluracil
Reactant of Route 3
5-Bromo-6-methyluracil
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-methyluracil
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-methyluracil
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Bromo-6-methyluracil

Citations

For This Compound
117
Citations
S Banerjee, OS Tee - The Journal of Organic Chemistry, 1974 - ACS Publications
… bromine to obtain good pseudo-first-order kinetics, it would appear that k , » &2,' ie, the bromination of 6-methyluracil (11) is very much faster than that of 5-bromo-6-methyluracil (13). …
Number of citations: 12 pubs.acs.org
IB Chernikova, SL Khursan, LV Spirikhin… - Russian Journal of …, 2019 - Springer
… We thus isolated 0.10 g (43%) or 0.09 g (40%) of 5-bromo-6-methyluracil (2) whose physicochemical characteristics were consistent with those given in [5]. The filtrate was evaporated …
Number of citations: 3 idp.springer.com
VG Kasradze, IB Ignatyeva, RA Khusnutdinov… - Chemistry of …, 2012 - Springer
… It is known that the reaction of 6-methyluracil (1) with an equimolar amount of bromine in water led to 5-bromo-6-methyluracil (3) [13]. We have shown that the use of hydrogen peroxide …
Number of citations: 24 idp.springer.com
K Hirota, Y Yamada, Y Kitade, S Senda - Journal of the Chemical …, 1981 - pubs.rsc.org
Condensation of 1-substituted or 1,3-disubstituted 5-bromo-6-methyluracils (4) and aromatic amines gave the corresponding 6-arylaminomethyluracil derivatives (5). Treatment of 5-…
Number of citations: 12 pubs.rsc.org
IB Chernikova, SL Khursan, LV Spirikhin… - Russian Chemical …, 2013 - Springer
… With 5 bromo 6 methyluracil (3) as an example, we demonstrated that, apart from the afore mentioned reactions (I)—(III), the hydrosulfate anion eas ily abstracts the N(1)H proton (…
Number of citations: 15 idp.springer.com
T Nishiwaki, T Goto - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
In general, a free radical mechanism has been presented for the Wohl-Ziegler reaction of allylic methyl groups with N-bromosuccinimide, but some abnormal reactions such as aromatic …
Number of citations: 13 www.journal.csj.jp
IB Chernikova, MS Yunusov - Russian Chemical Bulletin, 2020 - Springer
… Reflux of dibromohydrin 6 with Ac2O resulted in a mixture of 5-bromo-6-methyluracil (9) and N-bromo-5-bromo-6-hydroxymethyluracil (10)11 in the ratio of 5 : 1. 5-Chloro-6-methyluracil …
Number of citations: 2 idp.springer.com
MS Novikov, AA Ozerov, YA Orlova… - Chemistry of Heterocyclic …, 2005 - Springer
… The most active compounds are 5-bromo-6-methyluracil derivatives which suppress viral … ]methyl}- (17) derivatives of 5-bromo-6-methyluracil which showed a 50% inhibition of the …
Number of citations: 11 idp.springer.com
K Hirota, K Banno, Y Yamada, S Senda - Journal of the Chemical …, 1985 - pubs.rsc.org
… Reaction of 5-bromo-6-methyluracil derivatives (1 ), possessing a phenyl or para-substituted phenyl group at the 1 -position of the uracil ring, with methylamine and hydrazine hydrate …
Number of citations: 36 pubs.rsc.org
ARSOF URACIL-BASED - 2005 - library-archives.canada.ca
In this research project, a library of uracil-based molecules was devised to target epilepsy therapy'via'a novel approach aiming at both'ictogenesis' and'epileptogenesis.'On the …
Number of citations: 4 library-archives.canada.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.